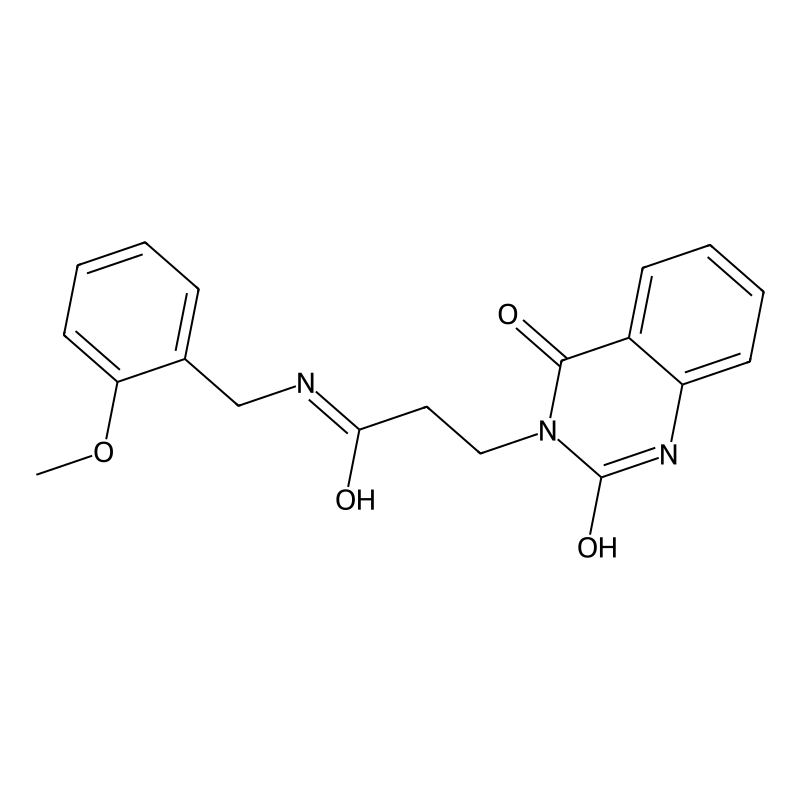

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a complex organic compound characterized by the presence of both quinazolinone and methoxyphenyl moieties. This compound is noted for its potential biological activities, which make it a subject of interest in pharmaceutical research. The structural formula of this compound allows it to engage in various chemical interactions, contributing to its pharmacological properties.

- Due to the lack of research, no data exists on the safety profile of this compound. However, some general safety considerations for quinazolinone derivatives include:

Search Results from Chemical Databases:

Commercial Availability:

Future Research Directions

The structure of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide incorporates several functional groups that are commonly found in biologically active molecules. These groups include:

- A quinazolinone core, which is present in numerous drugs with diverse therapeutic applications [].

- An amide bond, a common functional group involved in protein-protein interactions and enzymatic catalysis.

- A methoxy group, which can influence a molecule's solubility and interaction with biological targets.

Here are some potential areas for future research:

- In vitro assays: The compound could be tested against a panel of enzymes, receptors, or other biological targets to identify potential interactions.

- Cell-based assays: The compound could be evaluated for its effects on cell viability, proliferation, or other cellular processes.

- Animal models: If in vitro studies show promise, the compound could be tested in animal models to assess its efficacy and safety profile.

- Oxidation: The indole moiety can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The quinazolinone ring can be reduced under specific conditions, often using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Both the quinazolinone and methoxyphenyl rings can participate in substitution reactions involving halogenating agents and nucleophiles.

These reactions enable the synthesis of various derivatives that may exhibit enhanced or altered biological activities.

The biological activity of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide is largely attributed to its structural components. Quinazolinone derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The methoxyphenyl group may enhance these effects by modulating interactions with biological targets such as enzymes or receptors. Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound.

The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide typically involves multi-step organic reactions. A common synthetic route includes:

- Condensation Reaction: The initial step often involves the condensation of 2-aminobenzamide with an appropriate indole derivative under acidic or basic conditions.

- Introduction of Methoxyphenyl Group: This may involve coupling reactions using methoxyphenyl-containing reagents.

- Optimization Techniques: Industrial production could utilize continuous flow reactors and scalable catalysts to maximize yield and minimize costs.

These methods ensure efficient production while maintaining the integrity of the compound.

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide has potential applications in drug development due to its biological activity. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving inflammation and cancer. Additionally, its unique structure could allow for further modifications to enhance efficacy and selectivity.

Research into the interaction studies of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide is ongoing. These studies focus on understanding how the compound interacts with specific biological targets at the molecular level. Investigations often involve techniques such as molecular docking simulations and biochemical assays to assess binding affinity and activity against target proteins.

Several compounds share structural features with 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide, highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Quinazolinone core | Antimicrobial |

| Indole-3-carbinol | Indole moiety | Anticancer |

| 3-{2,4-Dioxo-1-[2-Oxo-2-(4-pheny... | Quinazoline core with piperazine | Antidepressant |

What distinguishes 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide is its combination of both quinazolinone and methoxyphenyl moieties within a single molecule. This unique structure potentially allows it to interact with multiple biological targets, leading to a broader range of biological activities compared to similar compounds.